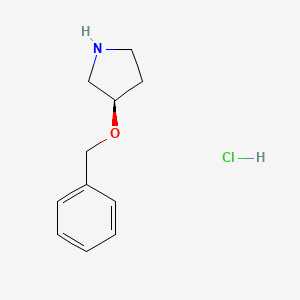

(R)-3-Benzyloxypyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

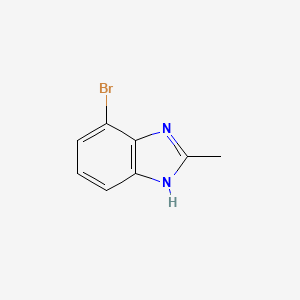

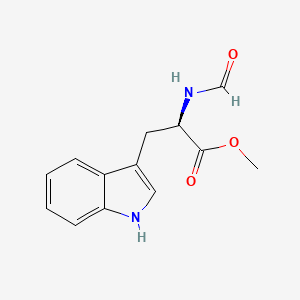

The compound "(R)-3-Benzyloxypyrrolidine hydrochloride" is a chiral molecule that is of interest in various chemical syntheses and pharmaceutical applications. It is related to compounds that have been synthesized and studied in the provided papers, such as benzylidene derivatives of pyrrolidine and benzyloxy-substituted pyridines. These compounds are often used as intermediates in the synthesis of bioactive molecules or as ligands in asymmetric catalysis .

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions that enable the formation of complex structures from simpler precursors. For example, Rh(III)-catalyzed C-H activation and annulation have been used to synthesize (4-benzylidene)isochroman-1-one from 1-benzoylpyrrolidine and propargyl alcohols . Similarly, the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives involves the reaction of aroyl acetates with N-substituted glycine esters . These methods highlight the importance of catalysis in the efficient and selective formation of pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to "(R)-3-Benzyloxypyrrolidine hydrochloride" has been characterized using techniques such as single-crystal X-ray diffraction. For instance, 2-amino-3-benzyloxy pyridinium perchlorate, a related compound, crystallizes in a monoclinic system and features a two-dimensional network stabilized by hydrogen bonds and van der Waals interactions . These structural insights are crucial for understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Chemical reactions involving pyrrolidine derivatives can be quite diverse. For example, the Rhodium-catalyzed 1,4-addition of arylboronic acids to pyrrolidine derivatives demonstrates the utility of these compounds as Michael acceptors in asymmetric synthesis . Additionally, the stereoselective synthesis of chiral pyrrolidine derivatives, as seen in the preparation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, showcases the importance of controlling stereochemistry in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Vibrational spectroscopy methods such as infrared and Raman spectroscopy have been used to characterize the vibrational modes of compounds like 2-amino-3-benzyloxy pyridinium perchlorate . Additionally, the electrical properties, such as protonic conduction, have been studied using impedance analysis, which is relevant for materials science applications . The herbicidal activity of some pyrrolidine derivatives also illustrates the biological relevance of these compounds .

Wissenschaftliche Forschungsanwendungen

Analytical Methods and Biological Monitoring

Analytical Methods Used in Determining Antioxidant Activity : This review discusses the importance of antioxidants in various fields and outlines critical tests used to determine antioxidant activity, such as the ORAC and DPPH tests. These methods, based on chemical reactions and spectrophotometry, are crucial for analyzing the antioxidant capacity of complex samples, including potentially compounds like "(R)-3-Benzyloxypyrrolidine hydrochloride" (Munteanu & Apetrei, 2021).

The Urinary Excretion of Solvents and Gases for Biological Monitoring : This review covers the application of measuring urinary excretion of unmodified solvents for the biological monitoring of workers exposed to chemicals, highlighting the importance of such methods for assessing exposure to a wide range of solvents, potentially including metabolites of "(R)-3-Benzyloxypyrrolidine hydrochloride" (Gobba et al., 1997).

Environmental and Biological Effects

Human Health Perspectives on Environmental Exposure to Benzidine : This review provides insights into the environmental and health impacts of benzidine, a compound structurally distinct but relevant in the context of understanding the potential environmental and health implications of related chemical compounds, including "(R)-3-Benzyloxypyrrolidine hydrochloride" (Choudhary, 1996).

Occurrences, Toxicities, and Ecological Risks of Benzophenone-3 : This mini-review explores the environmental occurrences, toxicities, and ecological risks associated with Benzophenone-3, commonly found in sunscreens. Such studies are crucial for assessing the environmental impact of chemical compounds, including the potential effects of "(R)-3-Benzyloxypyrrolidine hydrochloride" (Kim & Choi, 2014).

Synthetic and Medicinal Chemistry

Analytical Methods for the Determination of Sugars in Marine Samples : This review covers analytical techniques for sugar determination in marine samples over three decades, providing a historical perspective on methods that could be applicable in the synthesis and analysis of complex chemical compounds like "(R)-3-Benzyloxypyrrolidine hydrochloride" (Panagiotopoulos & Sempéré, 2005).

Eigenschaften

IUPAC Name |

(3R)-3-phenylmethoxypyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPRPABXTKKPPY-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581517 |

Source

|

| Record name | (3R)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Benzyloxypyrrolidine hydrochloride | |

CAS RN |

927819-90-7 |

Source

|

| Record name | (3R)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)